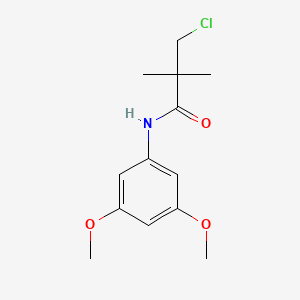
2-Chloro-1,3-difluoro-4-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1,3-difluoro-4-iodobenzene (CDIB) is a halogenated aromatic compound that has been used in a variety of scientific and industrial applications. Its chemical structure consists of a benzene ring with two chlorine atoms, one difluoromethyl group, and one iodide group. CDIB has attracted attention due to its unique properties, such as its high solubility in polar solvents, high reactivity, and stability in air.
Aplicaciones Científicas De Investigación
Organic Synthesis and Functionalization
- The behavior of halobenzenes, including 1,3-difluorobenzene, towards strong bases has been investigated, indicating that 2,6-dihalobenzoic acids are directly accessible by treatment with a suitable base and dry ice. This process highlights the versatility of halobenzenes in synthetic chemistry, potentially applicable to 2-Chloro-1,3-difluoro-4-iodobenzene for synthesizing carboxylic acid derivatives (Heiss, Marzi, & Schlosser, 2003).
Catalysis
- Selectfluor, a fluorinating reagent, has been utilized for various functionalizations of organic compounds, including iodination, bromination, and chlorination. This highlights the role of fluorinated reagents in enhancing the reactivity and selectivity of halogenated compounds, which could be relevant for modifying 2-Chloro-1,3-difluoro-4-iodobenzene in specific organic transformations (Stavber & Zupan, 2005).
Material Science
- The biodegradation of difluorobenzenes by the microbial strain Labrys portucalensis was studied, showing the capability to degrade 1,3-difluorobenzene, a structurally related compound to 2-Chloro-1,3-difluoro-4-iodobenzene. This research indicates potential environmental applications in the degradation and removal of halogenated organic pollutants (Moreira et al., 2009).
Fluorination Techniques
- A practical and convenient method for the fluorination of 1,3-dicarbonyl compounds using aqueous HF in the presence of iodosylbenzene was developed, demonstrating an efficient approach to introduce fluorine atoms into organic molecules, which could be applicable to the functionalization of 2-Chloro-1,3-difluoro-4-iodobenzene (Kitamura et al., 2011).
Mecanismo De Acción
Target of Action
Halogenated benzene compounds can interact with various biological targets depending on their specific structures. They can bind to different enzymes, receptors, or DNA, thereby affecting their function .
Mode of Action
The mode of action can vary widely. Some halogenated benzenes might inhibit enzyme activity, while others might interfere with normal cellular processes. The specific interactions depend on the exact structure of the compound and the biological target .
Biochemical Pathways
Halogenated benzenes can affect various biochemical pathways. For instance, they might interfere with the normal function of the endocrine system, disrupt cellular respiration, or induce oxidative stress .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of halogenated benzenes can vary. Factors such as the compound’s lipophilicity, the presence of metabolic enzymes, and the characteristics of the biological membrane can influence these processes .
Result of Action
The molecular and cellular effects can range from changes in gene expression and enzyme activity to cellular damage and death. These effects depend on the specific biological targets and the concentration of the compound .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of halogenated benzenes .
Propiedades
IUPAC Name |
2-chloro-1,3-difluoro-4-iodobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2I/c7-5-3(8)1-2-4(10)6(5)9/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZBGQHUCKRNDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)F)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378552 |
Source


|
| Record name | 2-chloro-1,3-difluoro-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,3-difluoro-4-iodobenzene | |
CAS RN |
202925-06-2 |
Source


|
| Record name | 2-chloro-1,3-difluoro-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}benzenecarboxylate](/img/structure/B1350457.png)

![2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B1350460.png)



![2,4-difluoro-N-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B1350478.png)

![Methyl 3-[5-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B1350480.png)
![N'-[5-(4-Chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B1350499.png)
![3-(2-Chlorophenyl)-5-[2-(dimethylamino)-1-(2,2,2-trifluoroacetyl)vinyl]-4-isoxazolecarbonitrile](/img/structure/B1350505.png)


